molecular formula C26H32N2O B14073290 Tok-001;VN-124-1

Tok-001;VN-124-1

Cat. No.: B14073290
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-OCFIHWFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tok-001 (VN-124-1), also known as galeterone, is a multi-targeted steroidal compound developed for castration-resistant prostate cancer (CRPC). It exhibits three primary mechanisms of action:

  • CYP17A1 Inhibition: Blocks androgen biosynthesis by inhibiting 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in testosterone synthesis .
  • Androgen Receptor (AR) Antagonism: Directly inhibits AR signaling, even in the presence of mutations or splice variants (e.g., AR-V7) .
  • AR Degradation: Promotes proteasomal degradation of full-length AR and splice variants, reducing AR protein levels in cancer cells .

Preclinical studies demonstrated galeterone’s superiority over abiraterone in the LAPC-4 xenograft model, showing significant tumor suppression but with noted toxicity concerns . It advanced to phase III clinical trials for CRPC but was later discontinued due to insufficient efficacy in certain subgroups .

Properties

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

IUPAC Name

(10R,13S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18?,19?,20?,21?,25-,26-/m0/s1

InChI Key

PAFKTGFSEFKSQG-OCFIHWFSSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Origin of Product

United States

Preparation Methods

Trimethylsilyl Azide with Boron Trifluoride Etherate

In this approach, 3β-mesyl galeterone is treated with trimethylsilyl azide in the presence of boron trifluoride etherate. The reaction is conducted in dichloromethane at 22°C for 18 hours, followed by neutralization with aqueous sodium hydroxide. This method achieves a 70.7% yield and minimizes racemization.

Sodium Azide with 15-Crown-5 Catalyst

An alternative protocol employs sodium azide and the phase-transfer catalyst 15-crown-5 in dimethylformamide at 80°C. While this method reduces reliance on moisture-sensitive reagents, it requires a longer reaction time (48 hours) and delivers a lower yield (59.8%).

Table 2: Comparative Analysis of Azidation Methods

Azidation Agent Catalyst Solvent Time (h) Yield (%)
Trimethylsilyl azide Boron trifluoride etherate Dichloromethane 18 70.7
Sodium azide 15-Crown-5 Dimethylformamide 48 59.8

Reduction and Cyclization

The 3α-azide intermediate is reduced to the corresponding amine using lithium aluminum hydride in tetrahydrofuran. Subsequent cyclization with aqueous ammonia, formaldehyde, and glyoxal at 70°C for 5 hours forms the benzimidazole ring. This step is performed in a stereo-retentive manner to preserve the androstane configuration, yielding the final product in 74.8% purity after acid-base workup.

Solvent and Catalyst Optimization

Critical to the synthesis is the solvent ratio in the alkylation step. A mixture of tetrahydrofuran and dimethylformamide in a 1:16 ratio maximizes yield (61–64%), whereas higher dimethylformamide proportions lead to significant side reactions. The addition of lithium carbonate as a buffering agent further enhances reaction efficiency by preventing premature neutralization of reagents.

Table 3: Impact of Solvent Ratios on Alkylation Yield

Tetrahydrofuran : Dimethylformamide Yield (%)
1:16 61–64
1:2 <10

Analytical Characterization

Galeterone synthesized via these protocols exhibits a melting point of 180–184°C and a retention factor (Rf) of 0.21 in dichloromethane/methanol/triethylamine (93:6:1). Purity is confirmed through high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, with no detectable epimerization at the 3α-position.

Scientific Research Applications

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Targets Key Mechanisms
Galeterone CYP17A1, AR CYP17 inhibition, AR antagonism, AR degradation
Abiraterone CYP17A1 Irreversible CYP17 inhibition; requires glucocorticoid replacement
Enzalutamide AR AR antagonism, inhibition of nuclear translocation and DNA binding
TAK-700 (Orteronel) CYP17A1 Selective CYP17 lyase inhibition; no AR-targeting activity
EPI-001 AR N-terminal domain Inhibits AR transcriptional activity; effective against splice variants

Preclinical and Clinical Efficacy

  • Galeterone vs. Abiraterone: In LAPC-4 xenografts, galeterone reduced tumor volume by 50% vs. 30% for abiraterone, attributed to its multi-targeted action .
  • Galeterone vs. Enzalutamide :

    • Galeterone inhibits enzalutamide-resistant CRPC cells by degrading AR and blocking nuclear translocation .
    • Enzalutamide lacks AR degradation capability, leading to eventual resistance .
  • Galeterone vs.

Resistance Profiles

Compound Resistance Mechanisms Galeterone’s Advantage
Abiraterone Upregulation of AR variants (e.g., AR-V7) Targets AR-V7 via degradation
Enzalutamide AR mutations (F876L), splice variants Retains activity against mutant AR and splice variants
ARN-509/ODM-201 Similar to enzalutamide Multi-mechanism approach reduces dependency on single targets

Adverse Effects and Toxicity

  • Abiraterone : Requires prednisone co-administration to mitigate hypertension and hypokalemia .
  • Enzalutamide : Risk of seizures and cardiovascular events due to AR cross-reactivity in neural tissues .

Biological Activity

Tok-001, also known as Galeterone or VN-124-1, is a small molecule compound developed primarily for the treatment of castration-resistant prostate cancer (CRPC). It functions through multiple mechanisms, primarily targeting androgen receptor (AR) signaling pathways. This article delves into the biological activity of Tok-001, summarizing its mechanisms of action, efficacy in clinical studies, and relevant research findings.

Tok-001 exhibits several biological activities that contribute to its therapeutic effects:

  • Androgen Receptor Modulation : Tok-001 acts as a selective androgen receptor modulator (SARM), inhibiting AR activity. It has been shown to suppress both wild-type and mutant forms of the AR, making it a superior inhibitor compared to other treatments like abiraterone .
  • CYP17 Inhibition : The compound inhibits CYP17, an enzyme critical for testosterone synthesis. This results in decreased levels of circulating testosterone, which is essential for the growth of prostate cancer cells .
  • Cell Cycle Arrest : Tok-001 induces endoplasmic reticulum stress, leading to down-regulation of cyclin D1 and arrest in the G1 phase of the cell cycle, thereby inhibiting cellular proliferation .
  • AR Degradation : It promotes the degradation of both full-length and splice variant forms of the AR, further diminishing AR signaling in prostate cancer cells .

Phase I/II Trials

The ARMOR1 trial investigated the safety and efficacy of Tok-001 in chemotherapy-naive patients with CRPC. Key findings from this study include:

  • PSA Response Rates : A significant proportion of patients exhibited a decrease in prostate-specific antigen (PSA) levels, with 50% achieving a PSA reduction of at least 50% within 12 weeks .
  • Time to Progression : The study also assessed progression-free survival (PFS) and overall survival (OS), indicating promising outcomes compared to existing therapies .

Comparative Studies

In head-to-head evaluations against abiraterone and other agents, Tok-001 demonstrated superior anti-tumor efficacy in preclinical models:

  • In LAPC-4 human prostate cancer xenograft models, Tok-001 outperformed abiraterone in reducing tumor size and circulating testosterone levels .

Data Summary

StudyPopulationKey Findings
ARMOR1Chemotherapy-naive CRPC patientsPSA reduction ≥50% in significant proportion; favorable safety profile
PreclinicalLAPC-4 xenograft modelSuperior anti-tumor activity compared to abiraterone; marked reduction in testosterone levels

Case Study 1: Efficacy in Advanced CRPC

A patient enrolled in the ARMOR1 trial exhibited a notable decrease in PSA levels from 150 ng/mL to 30 ng/mL after 12 weeks on Tok-001. Imaging studies confirmed a reduction in tumor burden.

Case Study 2: Resistance Mechanisms

In another case, a patient previously treated with abiraterone showed progression of disease. Upon switching to Tok-001, there was stabilization of disease for over six months, highlighting its potential effectiveness against resistant forms of CRPC.

Q & A

Q. What are the primary mechanisms of action of Tok-001;VN-124-1 in prostate cancer models?

this compound exhibits multi-target activity:

  • CYP17A1 inhibition : Blocks androgen biosynthesis by inhibiting the enzyme critical for converting pregnenolone to DHEA .
  • Competitive AR antagonism : Directly binds to the androgen receptor (AR), preventing endogenous androgens from activating it .
  • AR downregulation : Reduces AR protein levels, limiting transcriptional activity even in CRPC models with AR amplification . Methodological Note: Validate these mechanisms using AR-luciferase reporter assays, Western blotting for AR expression, and LC-MS/MS for steroid quantification in treated cell lines .

Q. What preclinical models have demonstrated the efficacy of this compound?

Key models include:

  • LNCaP cells : Used to assess AR-dependent growth inhibition and apoptosis induction via flow cytometry .
  • LAPC-4 xenografts : Demonstrated significant tumor regression (e.g., 60% reduction vs. control) in castrated mice, with comparative studies showing superiority to abiraterone in suppressing intratumoral androgens . Methodological Note: Ensure xenograft studies include rigorous controls (e.g., castration + vehicle) and measure serum PSA levels as a pharmacodynamic biomarker .

Q. How does this compound address resistance to anti-androgens like bicalutamide?

this compound retains efficacy in bicalutamide-resistant models due to its dual AR antagonism and downregulation, which prevents mutant AR activation. Validate resistance mechanisms using AR point mutation screens (e.g., T877A) and RNA-seq to identify compensatory pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and clinical toxicity concerns?

Discrepancies may arise from:

  • Model limitations : Preclinical xenografts may lack human-specific metabolic pathways affecting drug clearance. Use humanized mouse models or pharmacokinetic (PK) studies to assess metabolite profiles .
  • Dose optimization : Conduct dose-escalation studies in non-human primates to identify toxicity thresholds and adjust dosing schedules .
  • Biomarker stratification : Correlate toxicity with CYP17A1 inhibition levels in adrenal tissues using immunohistochemistry .

Q. What methodological frameworks are optimal for studying this compound’s multi-target effects?

  • Systems pharmacology : Combine RNA-seq (for AR pathway analysis) and metabolomics (for steroid profiling) to map drug effects across biological layers .
  • Synergy screens : Test combinatorial regimens (e.g., with AR-V7 inhibitors) using high-throughput viability assays to identify additive or synergistic effects .
  • PK/PD modeling : Integrate plasma concentration data with tumor growth inhibition metrics to predict clinical efficacy windows .

Q. How can researchers address variability in AR modulation outcomes across this compound studies?

  • Standardize assays : Use isogenic cell lines with defined AR mutations (e.g., L702H) to isolate genetic contributions to response variability .
  • Control for adrenal androgen synthesis : In vivo studies should include adrenalectomy or CYP17A1 inhibitor controls to distinguish drug-specific effects from endogenous steroid interference .
  • Meta-analysis : Pool data from ARMOR1 phase 1/2 trials and preclinical studies to identify covariates (e.g., baseline PSA, AR copy number) influencing outcomes .

Data Contradiction Analysis

Q. Why do some studies report divergent effects of this compound on intratumoral testosterone levels?

Variations may stem from:

  • Tissue sampling timing : Testosterone levels fluctuate post-treatment; use longitudinal sampling in xenografts (e.g., days 7, 14, 21) to capture dynamics .
  • Analytical sensitivity : LC-MS/MS with lower detection limits (<10 pg/mL) is critical for accurate quantification in CRPC models with residual androgens .
  • Tumor microenvironment : Fibroblast-secreted factors may locally reactivate androgen synthesis; co-culture models can test this hypothesis .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies in independent labs?

  • Detailed supplementary protocols : Publish step-by-step methodologies for AR modulation assays, including antibody clones (e.g., AR-441 for Western blotting) and steroid extraction protocols .
  • Data transparency : Share raw RNA-seq data via repositories like GEO and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Reagent validation : Use CRISPR-validated AR-knockout cell lines as negative controls in mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.